molecular formula C31H28N4O4S2 B2431831 2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-24-1

2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2431831
CAS RN: 850915-24-1
M. Wt: 584.71
InChI Key: PXNJIADDPUWOCT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, a thienopyrimidinone ring, and methoxyphenyl groups. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyrazole ring and a thienopyrimidinone ring, both of which are heterocyclic structures. Additionally, it would have methoxyphenyl groups attached, which could influence its chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups and structural features. For example, the pyrazole ring is a site of potential reactivity, as is the thienopyrimidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the heterocyclic rings and the methoxyphenyl groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antifungal Effects of Heterocyclic Compounds

Research on heterocyclic compounds has shown promising antifungal effects against various types of fungi. For instance, the synthesis and evaluation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity against Aspergillus species, suggesting potential for development into useful antifungal agents (Jafar et al., 2017).

Synthesis of Heterocycles with Masked Aldehyde Functionality

Another study focused on the synthesis of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality, using 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon. This work illustrates the versatility of heterocyclic compounds in regiospecific synthesis, which could be relevant for the design and development of new pharmaceuticals or materials (Mahata et al., 2003).

Antimicrobial Activity of Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives incorporating sulfonyl groups has been explored for their antimicrobial properties. Some derivatives showed activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents (Alsaedi et al., 2019).

Conformational and Interaction Studies on Pyrazolopyrimidine Derivatives

Gas-phase conformational and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives have provided insights into the structural stability and potential interaction mechanisms of these compounds, which could inform their application in drug design and other fields (Yadava et al., 2011).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Research into thieno[3,2-d]pyrimidine derivatives has uncovered compounds with potent anticancer activity on several human cancer cell lines, suggesting the potential of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses in fields like medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O4S2/c1-38-23-12-8-20(9-13-23)26-18-27(21-10-14-24(39-2)15-11-21)35(33-26)28(36)19-41-31-32-25-16-17-40-29(25)30(37)34(31)22-6-4-3-5-7-22/h3-15,27H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJIADDPUWOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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